molecular formula C14H20N2O4S B7577269 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid

3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid

Cat. No. B7577269
M. Wt: 312.39 g/mol
InChI Key: UNIBAJODRAQYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-Pip acid, and its chemical formula is C14H20N2O4S. The synthesis method of this compound is complex but has been successfully developed and optimized by researchers.

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid is not well understood. However, it has been reported that this compound can interact with specific targets in cells, such as enzymes or receptors, and modulate their activity. For example, Boc-Pip acid has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid are still under investigation. However, it has been reported that this compound can affect the activity of specific enzymes or receptors in cells, leading to changes in cellular processes. For example, Boc-Pip acid has been shown to inhibit the activity of protein kinases, which can lead to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, and its structure is well characterized. Additionally, Boc-Pip acid can be used as a building block for the synthesis of various bioactive molecules, which can be used for further studies. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions related to 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid. One of the future directions is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to understand the mechanism of action of Boc-Pip acid and its potential applications in various fields, such as medicinal chemistry and drug discovery. Moreover, the development of new derivatives of this compound with improved properties and activities is also an important future direction. Finally, the investigation of the potential toxicity and safety of Boc-Pip acid is also needed for its further development and application in the future.

Synthesis Methods

The synthesis method of 3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid involves several steps. The first step is the protection of the amine group of piperidine with the Boc group. The Boc group is then deprotected with trifluoroacetic acid to obtain Boc-Pip acid. This compound can be purified by recrystallization or column chromatography. The yield of this synthesis method is around 70-80%, and the purity of the final product is usually above 95%.

Scientific Research Applications

3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. It has been reported that Boc-Pip acid can be used as a precursor for the synthesis of potent inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, this compound has been used as a starting material for the synthesis of compounds with anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-[2-(piperidin-1-ylsulfonylamino)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(18)13-6-4-5-12(11-13)7-8-15-21(19,20)16-9-2-1-3-10-16/h4-6,11,15H,1-3,7-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBAJODRAQYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid

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